N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide typically involves the coupling of 2-aminobenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by targeting bacterial enzymes or cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-arylbenzothiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Benzothiazole-based drugs: Such as riluzole and pramipexole, which are used in the treatment of amyotrophic lateral sclerosis and Parkinson’s disease, respectively.
These compounds share the benzothiazole core structure but differ in their substitution patterns and specific biological activities, highlighting the versatility and importance of benzothiazole derivatives in medicinal chemistry .
Properties
Molecular Formula |
C14H8Cl2N2OS |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-5-6-10(16)9(7-8)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19) |
InChI Key |
RMWFQOAMYNRNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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